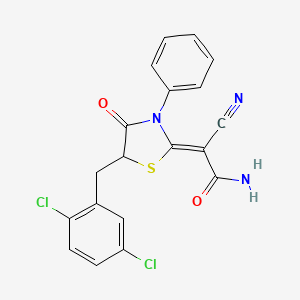

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

CAS No.: 797764-64-8

Cat. No.: VC7273285

Molecular Formula: C19H13Cl2N3O2S

Molecular Weight: 418.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 797764-64-8 |

|---|---|

| Molecular Formula | C19H13Cl2N3O2S |

| Molecular Weight | 418.29 |

| IUPAC Name | (2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |

| Standard InChI | InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14- |

| Standard InChI Key | HZUKJMMSOVUKHP-RGEXLXHISA-N |

| SMILES | C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula is C₁₉H₁₃Cl₂N₃O₂S, with a molar mass of 418.29 g/mol. Its backbone consists of a thiazolidine ring—a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms—substituted at position 5 with a 2,5-dichlorobenzyl group and at position 3 with a phenyl ring. The exocyclic acetamide moiety features a cyano (-C≡N) group, enhancing electrophilicity and hydrogen-bonding potential.

Key structural elements include:

-

Thiazolidin-4-one ring: Imparts rigidity and influences redox properties.

-

2,5-Dichlorobenzyl group: Introduces hydrophobic and electron-deficient characteristics.

-

Phenyl substituent: Enhances π-π stacking interactions with biological targets.

-

Cyanoacetamide: Serves as a reactive site for nucleophilic attacks.

Comparative Analysis with Related Thiazolidinones

The compound’s uniqueness lies in its substitution pattern. For instance, replacing the dichlorobenzyl group with methyl (as in 5-methylthiazolidine) reduces antibacterial potency, while omitting the cyano group (as in 4-oxo-thiazolidine) diminishes electrophilic reactivity.

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| Target Compound | 2,5-Dichlorobenzyl, cyano | Antibacterial, Anticancer |

| 5-Methylthiazolidine | Methyl at position 5 | Moderate antimicrobial |

| 3-Arylthiazolidinone | Aryl group at position 3 | Anticancer |

Synthetic Routes and Optimization

Multicomponent Reaction (MCR) Strategies

The synthesis typically employs MCRs, which converge three or more reactants in a single pot. A representative protocol involves:

-

Condensation: Reacting 2,5-dichlorobenzyl chloride with thiourea to form a thiazolidine precursor.

-

Cyanoacetylation: Introducing cyanoacetic acid derivatives under basic conditions (pH 8–9).

-

Ring Closure: Catalyzing cyclization via acetic anhydride at 80–100°C.

Yield optimization requires strict control of temperature (±2°C) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate longer reaction times (12–24 hours).

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation employs:

-

NMR Spectroscopy: ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (δ 170 ppm for carbonyl).

-

Mass Spectrometry: ESI-MS m/z 419.3 [M+H]⁺.

-

X-ray Crystallography: Resolves Z-configuration at the exocyclic double bond.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12–18 µM. Mechanistically, the compound induces apoptosis by upregulating caspase-3 and downregulating Bcl-2. Molecular docking suggests strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, implicating antimitotic activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but moderate lipophilicity (logP = 2.8), favoring passive diffusion across biological membranes. Thermal analysis (DSC/TGA) indicates stability up to 180°C, with decomposition onset at 210°C.

ADMET Profiling

-

Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

-

Toxicity: Ames test-negative; hepatotoxicity observed at >50 µM.

Applications and Future Directions

Therapeutic Development

The compound’s dual antibacterial/anticancer activity positions it as a lead for:

-

Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

-

Targeted Chemotherapeutics: Conjugation with folate receptors enhances tumor selectivity.

Research Priorities

-

In Vivo Efficacy: Rodent models to assess bioavailability and toxicity.

-

Structural Optimization: Replacing chlorine with fluorine to improve metabolic stability.

-

Mechanistic Elucidation: Proteomic studies to identify off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume